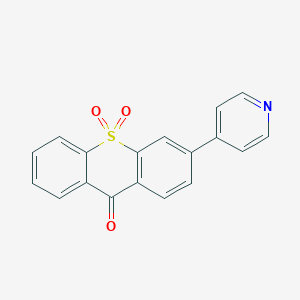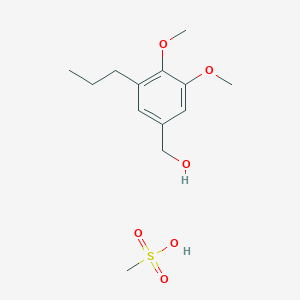
(3,4-Dimethoxy-5-propylphenyl)methanol;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethoxy-5-propylphenyl)methanol;methanesulfonic acid is a chemical compound that combines a phenylmethanol derivative with methanesulfonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxy-5-propylphenyl)methanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with propylmagnesium bromide, followed by reduction with sodium borohydride. The resulting alcohol is then treated with methanesulfonic acid to form the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dimethoxy-5-propylphenyl)methanol;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(3,4-Dimethoxy-5-propylphenyl)methanol;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3,4-Dimethoxy-5-propylphenyl)methanol;methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(3,4-Dimethoxyphenyl)methanol: A similar compound with two methoxy groups on the phenyl ring.
Veratryl Alcohol: Another related compound with methoxy groups and a hydroxyl group on the phenyl ring.
Uniqueness
(3,4-Dimethoxy-5-propylphenyl)methanol;methanesulfonic acid is unique due to the presence of the propyl group and the methanesulfonic acid moiety, which confer distinct chemical and physical properties. These features make it suitable for specific applications that other similar compounds may not be able to fulfill.
Propiedades
Número CAS |
647854-71-5 |
|---|---|
Fórmula molecular |
C13H22O6S |
Peso molecular |
306.38 g/mol |
Nombre IUPAC |
(3,4-dimethoxy-5-propylphenyl)methanol;methanesulfonic acid |
InChI |
InChI=1S/C12H18O3.CH4O3S/c1-4-5-10-6-9(8-13)7-11(14-2)12(10)15-3;1-5(2,3)4/h6-7,13H,4-5,8H2,1-3H3;1H3,(H,2,3,4) |
Clave InChI |
CMBBTIHXKSAVQL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=CC(=C1)CO)OC)OC.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


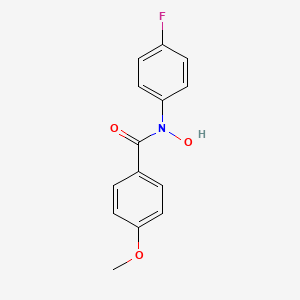
![1-(4-Fluorophenyl)-3-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]propan-1-one](/img/structure/B12605025.png)
![N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12605027.png)
![4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605028.png)
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine](/img/structure/B12605029.png)
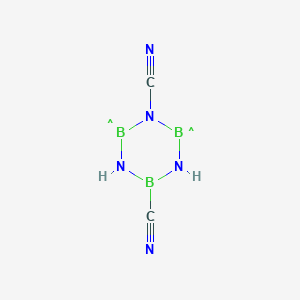
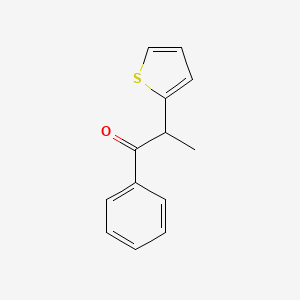
![Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate](/img/structure/B12605061.png)
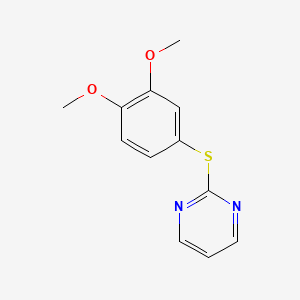
![N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide](/img/structure/B12605065.png)
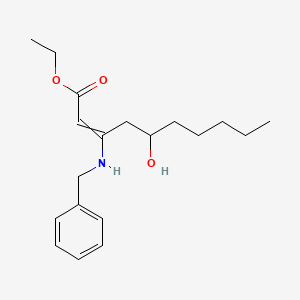
![1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12605092.png)
![2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12605100.png)
